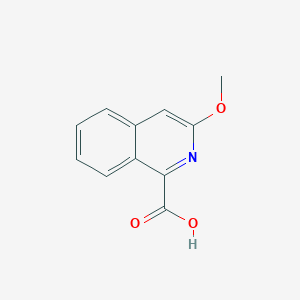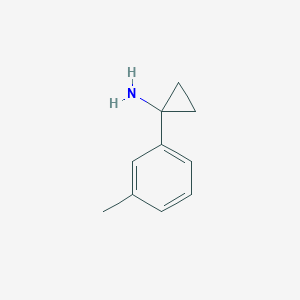
1-(m-Tolyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(m-Tolyl)cyclopropanamine” is a chemical compound with the molecular formula C10H13N . The compound is also known as 1-m-Tolyl-cyclopropylamine hydrochloride . It has a molecular weight of 183.68 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(m-Tolyl)cyclopropanamine” consists of a cyclopropane ring attached to a m-tolyl group . The m-tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine in Chemical Synthesis
Cyclopropanamines serve as key intermediates in the synthesis of complex molecules due to their unique structural properties. For instance, cyclopropenimine catalysts have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, indicating the potential utility of cyclopropanamines in asymmetric synthesis (J. Bandar & T. Lambert, 2013). Furthermore, cyclopropylamine derivatives have been synthesized via one-pot reactions under microwave irradiation, showcasing the efficiency of cyclopropanamines in producing pharmacologically relevant structures with excellent yields (S. Tu et al., 2005).
Applications in Drug Discovery
Cyclopropanamine scaffolds are explored for their pharmacological potential. One study outlined the synthesis of cyclopropanamine compounds aimed at inhibiting lysine-specific demethylase-1 (LSD1), highlighting the role of cyclopropanamines in the development of therapeutic agents for conditions such as schizophrenia and Alzheimer's disease (B. Blass, 2016). This emphasizes the relevance of cyclopropanamine derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors.
Material Science and Surface Chemistry
Cyclopropanamine-modified materials have been investigated for their potential in biotechnological applications. For example, cyclopropanamine-modified poly(methyl methacrylate) thin films have been studied for their cell culture compatibility, indicating that cyclopropanamine derivatives could enhance the biocompatibility of surfaces (V. Chan et al., 2017). This suggests that cyclopropanamines could be useful in creating biomaterials for medical and research purposes.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBZJDWGYFMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639859 |
Source


|
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Tolyl)cyclopropanamine | |
CAS RN |
503417-30-9 |
Source


|
| Record name | 1-(3-Methylphenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

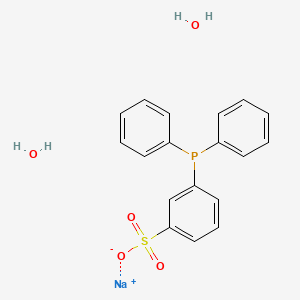
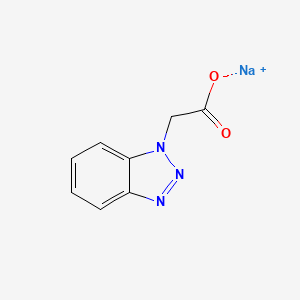
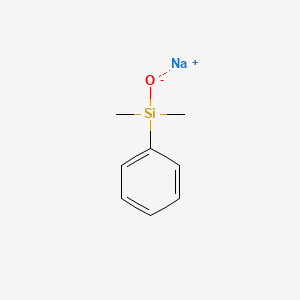
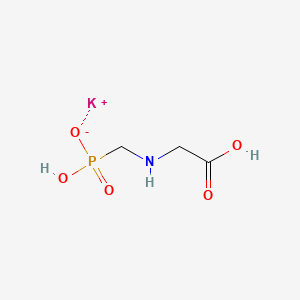
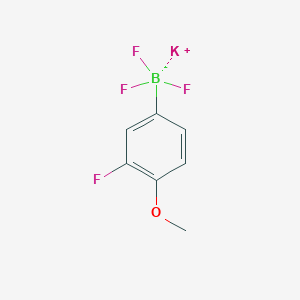
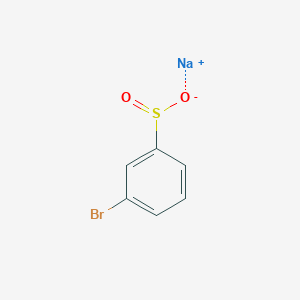
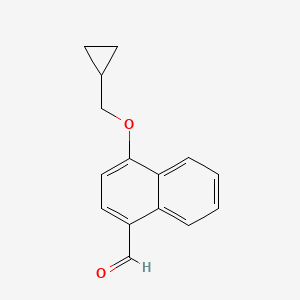
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
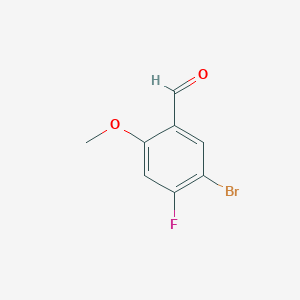
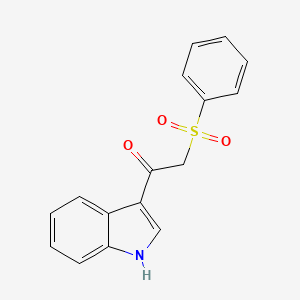
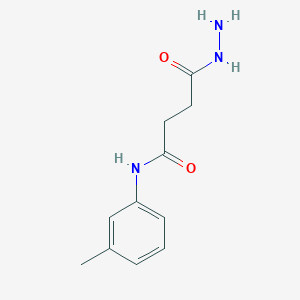
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
